molecular formula C22H30O3 B1244828 9,10-Deoxytridachione

9,10-Deoxytridachione

Cat. No. B1244828
M. Wt: 342.5 g/mol
InChI Key: COQVDOXGJFWFLT-MMTSNFQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Deoxytridachione is a natural product found in Plakobranchus ocellatus with data available.

Scientific Research Applications

Photochemical Conversion

  • Photosensitized Conversion : The photochemical conversion of 9,10-deoxytridachione to photodeoxytridachione has been explored, highlighting its sensitivity to light and potential applications in photochemical studies. This conversion indicates that photoreactions of 9,10-deoxytridachione might occur through a triplet excited state, which is significant for understanding its mechanistic and biosynthetic implications (Zuidema et al., 2005).

Natural Product Synthesis

  • Biomimetic Synthesis of Natural Products : Research has been conducted on the biomimetic synthesis of complex natural products derived from 9,10-deoxytridachione, including its transformation under various conditions to create diverse natural products. This study provides insights into the synthetic routes and potential undiscovered natural products related to 9,10-deoxytridachione (Eade et al., 2008).

Biosynthetic Pathways

  • Biosynthetic Analysis : Studies have investigated the biomimetic synthesis pathways for natural products derived from 9,10-deoxytridachione. These investigations focus on understanding the biosynthesis of this complex polypropionate natural product and its related compounds, shedding light on the natural production processes of such compounds (Rodriguez et al., 2007).

Photosensitizing Activity

  • Triplet Photosensitization : The role of 9,10-deoxytridachione in photosensitization, particularly in its transformation to photodeoxytridachione, has been examined. This study provides insights into the photochemical behaviors of such compounds, which are important for understanding their roles in biological systems and potential applications in photochemistry (Zuidema & Jones, 2006).

properties

Product Name

9,10-Deoxytridachione

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(1R,6S)-1,3,5-trimethyl-6-[(E)-pent-2-en-2-yl]cyclohexa-2,4-dien-1-yl]pyran-4-one

InChI

InChI=1S/C22H30O3/c1-9-10-14(3)18-15(4)11-13(2)12-22(18,7)20-16(5)19(23)17(6)21(24-8)25-20/h10-12,18H,9H2,1-8H3/b14-10+/t18-,22+/m0/s1

InChI Key

COQVDOXGJFWFLT-MMTSNFQXSA-N

Isomeric SMILES

CC/C=C(\C)/[C@H]1C(=CC(=C[C@@]1(C)C2=C(C(=O)C(=C(O2)OC)C)C)C)C

Canonical SMILES

CCC=C(C)C1C(=CC(=CC1(C)C2=C(C(=O)C(=C(O2)OC)C)C)C)C

synonyms

9,10-deoxytridachione
photodeoxytridachione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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